((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate
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Overview
Description
The compound ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate is a complex organic molecule that plays a significant role in various biochemical processes This compound is structurally characterized by a tetrahydrofuran ring bonded to an imidazopurinyl group and a triphosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the tetrahydrofuran ring, which is then functionalized to introduce the dihydroxy groups. The imidazopurinyl group is synthesized separately, often starting from purine derivatives, and then coupled with the tetrahydrofuran intermediate. The final step involves the phosphorylation of the hydroxyl groups to form the triphosphate moiety.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperature, and pH conditions. The process may also include purification steps such as crystallization, chromatography, and recrystallization to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidazopurinyl group can be reduced under specific conditions.
Substitution: The triphosphate moiety can be substituted with other phosphate groups or analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Phosphorylation reagents like phosphorus oxychloride (POCl₃) or phosphoramidite reagents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while substitution reactions can yield various phosphorylated derivatives.
Scientific Research Applications
((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotide analogs.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism by which ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate exerts its effects involves its interaction with various molecular targets and pathways. The compound can mimic natural nucleotides, allowing it to be incorporated into DNA or RNA, thereby disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate: can be compared with other nucleotide analogs such as:
Adenosine triphosphate (ATP): A natural nucleotide involved in energy transfer.
Guanosine triphosphate (GTP): Another natural nucleotide involved in protein synthesis and signal transduction.
Cytidine triphosphate (CTP): Used in the synthesis of RNA.
The uniqueness of This compound
Properties
Molecular Formula |
C12H15N5O13P3- |
---|---|
Molecular Weight |
530.19 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C12H16N5O13P3/c18-8-6(3-27-32(23,24)30-33(25,26)29-31(20,21)22)28-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H,25,26)(H2,20,21,22)/p-1/t6-,8-,9-,12-/m1/s1 |
InChI Key |
BKQZGVPRPNNNDW-WOUKDFQISA-M |
Isomeric SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O |
Origin of Product |
United States |
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